molecular formula C12H18F2O2Si B2403317 4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol CAS No. 1881327-86-1

4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol

Cat. No.: B2403317
CAS No.: 1881327-86-1
M. Wt: 260.356
InChI Key: GFUWGGBYTYXUSC-UHFFFAOYSA-N
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Description

4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a tert-butyldimethylsilyl (TBDMS) group attached to a phenol ring, which is further substituted with two fluorine atoms at the 2 and 6 positions. This combination of functional groups imparts specific chemical reactivity and stability to the molecule.

Scientific Research Applications

4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous and causes serious eye damage . It is recommended to wear protective gloves, clothing, and eye protection when handling it . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol typically involves the protection of the hydroxyl group of 2,6-difluorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) reagent. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures to ensure complete silylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Mechanism of Action

The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol involves its interaction with specific molecular targets. The TBDMS group provides steric protection, while the phenolic and fluorine groups contribute to its reactivity. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved include nucleophilic aromatic substitution and oxidation-reduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol is unique due to the presence of both the TBDMS group and the difluorophenol moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2O2Si/c1-12(2,3)17(4,5)16-8-6-9(13)11(15)10(14)7-8/h6-7,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUWGGBYTYXUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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